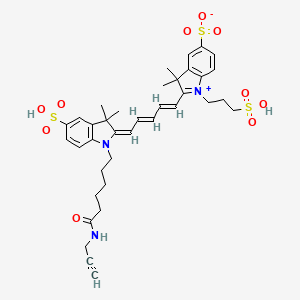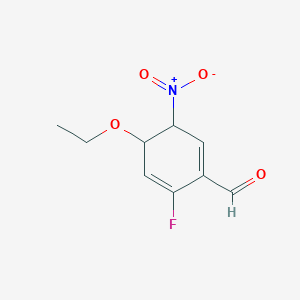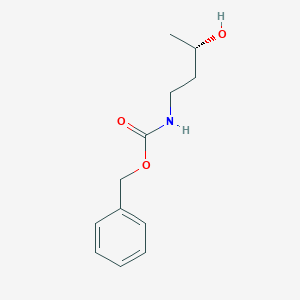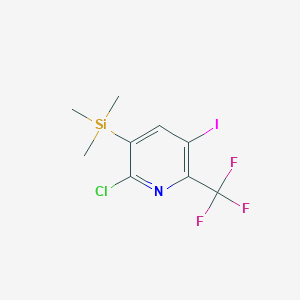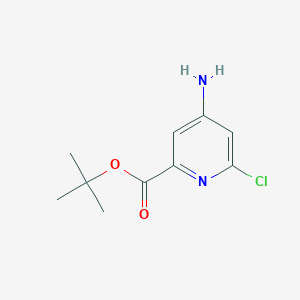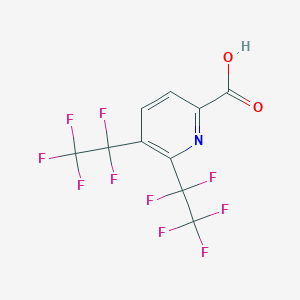
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine (2-CNPDV) is an organonitrogen compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways in the laboratory, from synthesis and purification to biochemical and physiological studies. This article will discuss the synthesis method of 2-CNPDV, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% is used in a wide range of scientific research applications. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocycles, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been used in the study of enzyme inhibition, enzyme kinetics, and enzyme-catalyzed reactions.
Mécanisme D'action
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% acts as a ligand in coordination chemistry. It forms a strong bond with metal ions, allowing it to act as a catalyst in a variety of reactions. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can bind to certain enzymes, inhibiting their activity or altering their structure. This can be used to study the mechanisms of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can inhibit the activity of certain enzymes, including cyclooxygenase, tyrosine kinase, and adenosine triphosphatase. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has been shown to modulate the activity of certain cellular pathways, such as the MAPK and PI3K pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable and easy to work with. In addition, its high solubility in a variety of solvents makes it a useful reagent for a variety of reactions. However, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can be toxic, and care should be taken to avoid exposure to it.
Orientations Futures
The potential future directions for 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% research are numerous. It could be used to study the mechanisms of enzyme-catalyzed reactions in greater detail, as well as the effects of enzyme inhibition on cellular pathways. In addition, 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% could be used to synthesize new pharmaceuticals and agrochemicals. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Méthodes De Synthèse
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine, 95% can be synthesized through a multi-step reaction. The first step involves the condensation of 5-chloro-3-nitropyridine and N,N-dimethylvinylamine in the presence of anhydrous potassium carbonate and acetic acid. This reaction produces 2-(5-chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine as a yellow solid. The second step is the purification of the product through recrystallization from a mixture of methanol and water.
Propriétés
IUPAC Name |
(E)-2-(5-chloro-3-nitropyridin-2-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICDSSHFLEZPZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

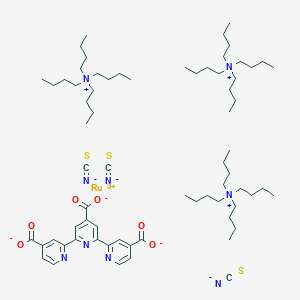
![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

